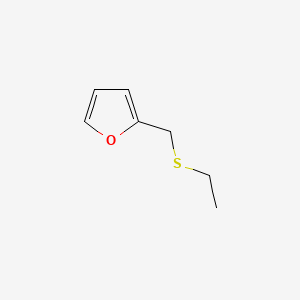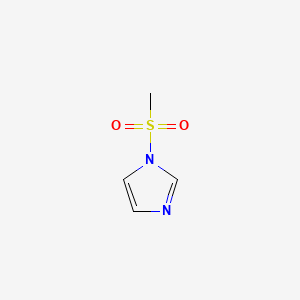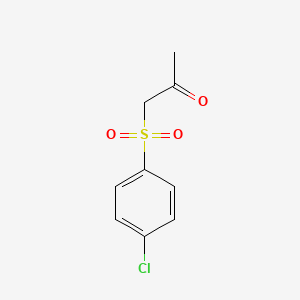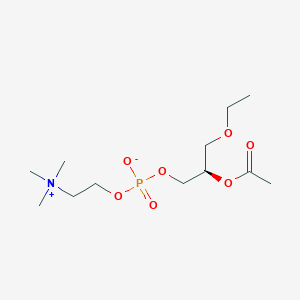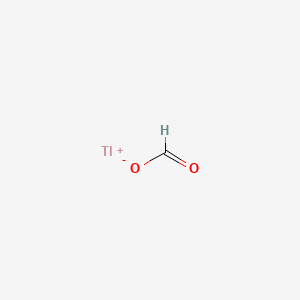
Thallium(I) formate
描述
Thallium(I) formate, also known as formic acid thallium(I) salt, is a chemical compound with the molecular formula HCO₂Tl. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in scientific research due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Thallium(I) formate can be synthesized by reacting thallium(I) hydroxide with formic acid. The reaction is typically carried out in an aqueous solution at room temperature. The chemical equation for this reaction is:
TlOH+HCOOH→HCO₂Tl+H₂O
Industrial Production Methods: While this compound is not produced on a large industrial scale due to its limited applications and the toxicity of thallium compounds, it can be prepared in laboratory settings using the above-mentioned method. The process involves careful handling and disposal of thallium-containing waste to prevent environmental contamination.
化学反应分析
Types of Reactions: Thallium(I) formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to thallium(III) formate under specific conditions.
Reduction: It can be reduced back to thallium metal using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the formate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various acids or salts can be used to introduce different anions.
Major Products Formed:
Oxidation: Thallium(III) formate.
Reduction: Thallium metal.
Substitution: Thallium salts with different anions.
科学研究应用
Thallium(I) formate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is used in biological studies to investigate the effects of thallium on cellular processes.
Medicine: Although thallium compounds are toxic, they have been used in the past for medical imaging and diagnostic purposes.
Industry: this compound is used in the production of special glasses and ceramics due to its unique properties.
作用机制
The mechanism by which thallium(I) formate exerts its effects involves the interaction of thallium ions with biological molecules. Thallium ions can bind to sulfhydryl groups in proteins, disrupting their function. This interaction can lead to cellular toxicity and is the basis for the compound’s use in biological studies.
相似化合物的比较
- Thallium(I) acetate (CH₃CO₂Tl)
- Thallium(I) chloride (TlCl)
- Thallium(I) bromide (TlBr)
- Thallium(I) iodide (TlI)
Comparison: Thallium(I) formate is unique due to its formate ion, which imparts different reactivity compared to other thallium(I) compounds. For example, thallium(I) chloride, bromide, and iodide are primarily used in photographic and electronic applications, whereas this compound is more commonly used in chemical and biological research.
属性
IUPAC Name |
thallium(1+);formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Tl/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESISTHQAYQMRA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tl(CHO2), CHO2Tl | |
| Record name | thallium(I) formate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Thallium(I) formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10883629 | |
| Record name | Formic acid, thallium(1+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Thallium(I) formate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
992-98-3 | |
| Record name | Thallium(I) formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, thallium(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, thallium(1+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thallium formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Thallium(I) formate in a concentrated aqueous solution?
A1: X-ray diffraction studies of concentrated this compound solutions reveal that the compound exists as a tetramer, denoted as Tl₄(O₂CH)₄ []. This means four Thallium(I) ions are associated with four formate ions in the aggregate structure.
Q2: What are the key bond lengths and distances found in the this compound tetramer?
A2: Within the Tl₄(O₂CH)₄ tetramer, the following distances were determined:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




